Product packaging for 4-(Trifluoroacetyl)thiophenol(Cat. No.:CAS No. 86988-51-4)

4-(Trifluoroacetyl)thiophenol

Cat. No.: B3031925
CAS No.: 86988-51-4
M. Wt: 206.19 g/mol
InChI Key: KHVYFEZEKOHGOB-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)thiophenol is a high-value chemical reagent designed for specialized research and development. This compound serves as a critical building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and materials science . Thiophenols, in general, are widely involved as synthetic intermediates in various areas, including pesticides and medicines . The compound features a thiol group (-SH) that acts as a potent nucleophile, enabling efficient reactions in synthetic pathways . The trifluoroacetyl group is a key functional moiety known to influence the electronic properties of molecules, which can be crucial in modulating the behavior of final products. Researchers utilize this reagent in the development of novel compounds where the introduction of a sulfur-based linkage is required. It is also valuable in the synthesis of functionalized materials and as a precursor for other advanced intermediates. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3OS B3031925 4-(Trifluoroacetyl)thiophenol CAS No. 86988-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-sulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYFEZEKOHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519452
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86988-51-4
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 4 Trifluoroacetyl Thiophenol and Analogous Structures

Direct Thioacylation Approaches to Aryl Trifluoroacetyl Thioesters

Direct thioacylation represents the most straightforward pathway to aryl trifluoroacetyl thioesters. This method involves the direct reaction of a thiophenol derivative with a trifluoroacetylating agent.

Acylation of 4-Substituted Thiophenols with Trifluoroacetyl Donors

The acylation of 4-substituted thiophenols is a common and effective method for synthesizing the corresponding S-aryl trifluoroacetyl thioesters. This reaction typically involves the nucleophilic attack of the sulfur atom of the thiophenol on the electrophilic carbonyl carbon of a trifluoroacetyl donor. The reactivity of the thiophenol can be influenced by the nature of the substituent at the 4-position of the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the thiol, potentially increasing the reaction rate, while electron-withdrawing groups may have the opposite effect. A variety of trifluoroacetyl donors can be employed in this process, each with its own advantages and disadvantages regarding reactivity, cost, and byproducts. ias.ac.in

Utility of Trifluoroacetic Anhydride (B1165640) and Trifluoroacetyl Halides in Thioesterification

Trifluoroacetic anhydride (TFAA) and trifluoroacetyl halides, such as trifluoroacetyl chloride, are highly effective reagents for the thioesterification of thiophenols. ias.ac.ingoogleapis.comgoogle.com These reagents are potent electrophiles, readily reacting with thiols to form the desired thioester linkage.

Trifluoroacetic Anhydride (TFAA): TFAA is a powerful acylating agent that reacts with thiols, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to yield thioesters. googleapis.comgoogle.com The reaction is typically fast and efficient. For instance, the use of TFAA in acetonitrile (B52724) at elevated temperatures has been shown to produce high yields of thioesters. ias.ac.in However, a significant drawback of using a stoichiometric amount of this fluorinated reagent is the generation of a considerable amount of waste. ias.ac.in

Trifluoroacetyl Halides: Trifluoroacetyl chloride is another commonly used reagent for the synthesis of trifluoroacetate (B77799) esters and thioesters. googleapis.comgoogle.com The reaction with a thiol can be carried out at low temperatures, often near the boiling point of trifluoroacetyl chloride. googleapis.comgoogleapis.com This method can produce high-purity thioesters, which can be further purified by distillation. googleapis.com A notable advantage is that the reaction can be performed without the need for additional catalysts or reagents, as the product itself can act as the solvent. google.com However, the process often requires the removal of the hydrogen chloride byproduct. google.com

Table 1: Comparison of Trifluoroacetylating Agents
ReagentAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA) High reactivity, fast reactionsGenerates significant waste
Trifluoroacetyl Chloride High purity products, can be self-catalyzedProduces corrosive HCl byproduct, requires careful temperature control

Catalytic Systems for Enhanced Thioesterification Efficiency

To improve the efficiency and sustainability of thioesterification reactions, various catalytic systems have been developed. These catalysts can enhance reaction rates, allow for milder reaction conditions, and reduce the amount of waste generated.

For general thioester synthesis, a range of catalysts have been explored, including metal-based catalysts and organocatalysts. For example, zinc oxide has been used as a recyclable catalyst for the reaction of acyl chlorides and thiols under solvent-free conditions at room temperature. researchgate.net Similarly, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective catalyst for the acylation of thiophenols under solvent-free conditions. sci-hub.st

In the context of trifluoroacetylation, strong acids like trifluoroacetic acid (TFA) can themselves act as catalysts in the reaction between a carboxylic acid and a thiol, facilitating the formation of the C-S bond. researchgate.netsci-hub.st This approach offers a metal-free and efficient pathway to thioesters. researchgate.net Additionally, methanesulfonic anhydride (MSAA) has been utilized as a promoter for the S-carbonylation of thiols with carboxylic acids in a solvent-free system, providing an environmentally friendly and atom-economic route to thioesters. ias.ac.in

Table 2: Catalytic Systems for Thioesterification
Catalyst/PromoterReaction TypeKey Features
Trifluoroacetic Acid (TFA) Carboxylic acid + ThiolMetal-free, efficient C-S bond formation. researchgate.netsci-hub.st
Methanesulfonic Anhydride (MSAA) Carboxylic acid + ThiolMetal-free, halogen-free, solvent-free, atom-economic. ias.ac.in
Zinc Oxide Acyl chloride + ThiolRecyclable catalyst, mild conditions, solvent-free. researchgate.net
Tris(pentafluorophenyl)borane Acylation of thiophenolsSolvent-free conditions. sci-hub.st

Indirect Synthetic Routes via Precursor Derivatization

Indirect synthetic routes offer alternative strategies for the preparation of 4-(trifluoroacetyl)thiophenol and its analogs, often involving the formation of a key intermediate followed by a subsequent transformation to introduce the thioester functionality.

Formation of Trifluoroacetylated Intermediates for Subsequent Thioesterification

This approach involves the initial synthesis of a trifluoroacetylated aromatic compound that can then be converted to the desired thioester. A common strategy is the Friedel-Crafts acylation of an aromatic precursor with a trifluoroacetylating agent to introduce the trifluoroacetyl group. google.com For example, benzene (B151609) or chlorobenzene (B131634) can be acylated with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to produce the corresponding trifluoroacetophenone. google.com This trifluoroacetylated intermediate can then undergo further functional group manipulations to introduce the thiol group, which can subsequently be acylated or the thioester can be formed through other means. The trifluoroacetyl group is known to stabilize electron-deficient intermediates, which can be advantageous in certain synthetic transformations.

Another indirect method involves the preparation of peptide hydrazides as precursors to peptide thioesters. nii.ac.jp These hydrazides can be converted to a peptidyl azide, which then undergoes thiolysis to form the thioester. nii.ac.jp This strategy is particularly useful in the context of peptide and protein synthesis.

Cross-Coupling Strategies for Thioaromatic Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, providing a versatile approach to thioaromatic compounds. rsc.org These methods can be adapted for the synthesis of trifluoroacetylated aryl thioesters.

One such strategy is the palladium-catalyzed thiocarbonylation of aryl iodides. In this reaction, an aryl iodide is reacted with carbon monoxide and a thiol surrogate, such as an aryl sulfonyl hydrazide, in the presence of a palladium catalyst and a base to yield the corresponding S-aryl thioester. rsc.org This methodology demonstrates good functional group tolerance. rsc.org

Another innovative approach is the palladium-catalyzed intermolecular transthioetherification of aryl halides with thioesters. rsc.org While this method primarily focuses on the formation of aryl sulfides, it highlights the potential for using thioesters as reactants in cross-coupling reactions. With modifications, such a strategy could potentially be adapted for the synthesis of specific thioester targets.

Furthermore, a thiol-free photochemical protocol has been developed for the synthesis of thioesters from aryl halides and carboxylic acids. nih.gov This method utilizes tetramethylthiourea (B1220291) as both a sulfur source and a photoredox catalyst to activate the aryl halide, leading to the formation of an isothiouronium ion intermediate that reacts with a carboxylic acid to produce the thioester. nih.gov

Table 3: Cross-Coupling Strategies for Thioaromatic Synthesis
MethodReactantsCatalyst/ConditionsProduct
Palladium-catalyzed Thiocarbonylation Aryl iodide, Carbon monoxide, Aryl sulfonyl hydrazidePd(dba)₂/dppb, DBU, Toluene, 80 °CS-aryl thioester. rsc.org
Photochemical Synthesis Aryl halide, Carboxylic acidTetramethylthiourea, Purple lightThioester. nih.gov

Emerging and Sustainable Synthesis Protocols

The development of synthetic methodologies for specialty chemicals like this compound is increasingly driven by the principles of green chemistry, emphasizing sustainability, efficiency, and safety. Emerging protocols, including photochemical, electrochemical, and flow chemistry approaches, offer significant advantages over traditional batch processing methods. These modern techniques provide pathways to enhanced reaction control, reduced waste, and the ability to handle challenging reagents and intermediates with greater safety.

Photochemical and Electrochemical Approaches for Thioacylation

Photochemical and electrochemical methods represent innovative strategies for activating molecules and driving chemical reactions under mild conditions, often avoiding the need for harsh reagents. These energy-input methods can lead to unique reactivity and selectivity in thioacylation and related transformations.

Photochemical reactions utilize light to promote molecules to an excited state, enabling new reaction pathways. For sulfur-containing compounds, photochemical approaches have been employed for the synthesis of thietanes through [2+2] cycloadditions of thiocarbonyl compounds and alkenes, a process known as the thia-Paternò–Büchi reaction. beilstein-journals.org While direct photochemical thioacylation of an aromatic ring with a trifluoroacetyl group is not extensively documented, the principles of photoinduced reactions of thiophenol derivatives suggest potential applications. For instance, the photooxidative coupling of para-substituted thiophenols to form disulfides has been demonstrated, with reaction outcomes dependent on pH and excitation wavelength. nih.gov This indicates that light can be a tool to selectively activate the thiol moiety.

Electrosynthesis offers a reagent-free method for oxidation and reduction, providing a green alternative to conventional redox chemistry. ucl.ac.uk In the context of thioester synthesis, an electrochemical decarboxylative coupling of α-keto acids with thiophenols has been developed to produce thioesters in moderate to good yields. sioc-journal.cn This method avoids the use of metal catalysts, bases, or external oxidants, highlighting its environmental benefits. sioc-journal.cn The reaction proceeds via the electrochemical oxidation of the starting materials, demonstrating the utility of electrochemistry in forming C-S bonds. sioc-journal.cn Furthermore, electrochemical methods have been explored for initiating and controlling reversible addition–fragmentation chain transfer (RAFT) polymerization using thiocarbonylthio compounds, showcasing the versatility of electrochemical activation of sulfur-containing functional groups. researchgate.net

Table 1: Examples of Photochemical and Electrochemical Reactions Relevant to Thioacylation

Reaction TypeSubstratesConditionsProduct(s)Key Findings & Citation
Photochemical Oxidative Couplingp-Substituted ThiophenolsIrradiation at specific wavelengths, pH dependentDisulfidesDemonstrates selective photoactivation of thiols. The yield is highest when both neutral thiol and anionic thiolate forms are present. nih.gov
Electrochemical Decarboxylative Couplingα-Keto Acids, ThiophenolsUndivided cell, Pt electrodes, TFA, DMSO/H₂OThioestersProvides a metal-free and oxidant-free pathway to thioesters with good yields. sioc-journal.cn
Electrochemical IminationSulfides, TrifluoroacetamideUndivided cell, solvent/electrolyte as mediatorN-(trifluoroacetyl)-protected sulfiliminesAn atom-efficient and sustainable process for the imination of various sulfur compounds. acs.org
Photochemical [2+2] CycloadditionThiocarbonyl compounds, AlkenesPhotolysisThietanesKnown as the thia-Paternò–Büchi reaction, it is a key route for synthesizing four-membered thiaheterocycles. beilstein-journals.org

Flow Chemistry and Continuous Processing in Thioacylation

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. galchimia.comwuxiapptec.comlabunlimited.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.comvapourtec.com This level of control is particularly advantageous for thioacylation reactions, which may involve exothermic processes or the use of hazardous reagents.

The high surface-area-to-volume ratio of flow reactors enables rapid heat transfer, mitigating the risk of thermal runaways in highly exothermic reactions. galchimia.com This feature allows reactions to be performed under more intense conditions than would be safe in a batch reactor, often leading to significantly reduced reaction times. labunlimited.com Furthermore, the small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, which is a significant safety improvement. labunlimited.com

Table 2: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

FeatureBatch ChemistryFlow ChemistryAdvantages of Flow Chemistry & Citation
Reaction Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time.Enhanced safety, higher reproducibility, and improved yields. galchimia.comwuxiapptec.com
Safety Larger volumes of hazardous materials are present.Small reactor volumes limit the amount of hazardous material at any time.Reduced risk associated with hazardous intermediates and exothermic reactions. labunlimited.com
Scalability Often requires re-optimization at each scale-up stage.Scalability is achieved by running the process for a longer duration.More straightforward and predictable scale-up. vapourtec.com
Heat Transfer Inefficient due to low surface-area-to-volume ratio.Highly efficient due to high surface-area-to-volume ratio.Better control of exothermic reactions and prevention of hot spots. galchimia.com
Multi-step Synthesis Requires isolation and purification of intermediates.Allows for "telescoped" reactions in a continuous sequence.Increased efficiency and reduced waste. wuxiapptec.com

Chemo- and Regioselective Synthesis Considerations

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of multifunctional molecules. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preferential formation of one constitutional isomer over another. In the context of synthesizing this compound and its analogs, these considerations are paramount.

The trifluoroacetyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and other functional groups present in the molecule. clockss.org For example, in nucleophilic aromatic substitution reactions, the trifluoroacetyl group can activate the ring towards attack. The synthesis of substituted quinolines has demonstrated that a trifluoroacetyl group at the 3-position can direct the chemoselective substitution of a dimethylamino group at the 4-position with thiols, without affecting a methoxy (B1213986) group at the 2-position. clockss.orgresearchgate.net This highlights the powerful directing effect of the trifluoroacetyl group and the potential for achieving high chemoselectivity.

Regioselectivity is crucial when introducing substituents onto an aromatic ring. The synthesis of functionalized quinolines has shown that it is possible to achieve chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides under metal-free conditions. rsc.org Similarly, the synthesis of substituted pyrazoles can be controlled to produce specific regioisomers by carefully choosing the starting materials, such as α-oxoketene dithioacetals or β-oxodithioesters. researchgate.net

For the synthesis of thioesters, palladium-catalyzed decarboxylative thiocarbonylation of organohalides using oxalic acid monothioesters as a thioester equivalent has been shown to proceed with high chemo- and regioselectivity at room temperature. organic-chemistry.org Furthermore, mild and chemoselective methods for the thioacylation of amines have been developed using α-keto acids and elemental sulfur, which tolerate a wide variety of functional groups. researchgate.netacs.org These examples demonstrate that by carefully selecting catalysts, reagents, and reaction conditions, it is possible to control the outcome of complex transformations and achieve the desired chemo- and regioselectivity for the synthesis of molecules like this compound.

Table 3: Examples of Chemo- and Regioselective Syntheses

ReactionSubstratesCatalyst/ReagentSelectivityKey Findings & Citation
Nucleophilic Aromatic Substitution4-Dimethylamino-2-methoxy-3-trifluoroacetylquinoline, ThiophenolsNone (solvolysis)ChemoselectiveThe dimethylamino group at the 4-position is selectively substituted by the thiol, leaving the methoxy group at the 2-position intact. clockss.orgresearchgate.net
Thioester SynthesisOrganohalides, Oxalic acid monothioestersPalladiumChemo- and RegioselectiveProvides a route to thioesters with high selectivity under mild conditions. organic-chemistry.org
Amine ThioacylationAmines, α-Keto Acids, Elemental Sulfur1-Dodecanethiol (activator)ChemoselectiveTolerates a wide range of functional groups, including unprotected hydroxyl and carboxyl groups. researchgate.netacs.org
Quinoline FunctionalizationQuinolines, Sulfonyl ChloridesNone (metal-free)Chemo- and RegioselectiveAllows for the synthesis of C3-sulfonate esters and C4-chlorides in a selective manner. rsc.org
Pyrazole (B372694) SynthesisArylhydrazines, α-Oxoketene dithioacetals or β-OxodithioestersNoneRegioselectiveThe choice of dicarbonyl compound directs the regiochemical outcome of the cyclocondensation. researchgate.net

Advanced Reactivity and Mechanistic Investigations of 4 Trifluoroacetyl Thiophenol

Nucleophilic and Electrophilic Transformations Involving the Thioester Linkage

The thioester linkage in derivatives of 4-(Trifluoroacetyl)thiophenol is a key functional group that dictates much of its reactivity. This section explores transformations involving this linkage, including C-S bond cleavage, transacylation reactions, and electrophilic aromatic substitution on the phenyl ring.

Reactions with Carbon-Based Nucleophiles for C-S Bond Cleavage

The carbon-sulfur (C-S) bond in thioesters derived from this compound can be cleaved by various carbon-based nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon bonds. Research has shown that these thioesters can serve as "radical Weinreb amides," participating in radical-mediated ketone synthesis. tdl.org For instance, the reaction of electrophilic thioesters with nucleophilic radical precursors can lead to the formation of ketones. However, the stability of the thioester under photocatalytic conditions can be a challenge, with some thioesters showing instability in the presence of common photocatalysts like iridium complexes. tdl.org

The reaction of β-trifluoroacetyldihydropyran with acetylenide, a carbon-based nucleophile, results in the addition to the carbonyl group to form a propargyl alcohol, demonstrating the electrophilicity of the carbonyl carbon. chim.it

Transacylation Reactions with Diverse Heteroatom Nucleophiles

Transacylation reactions, where the trifluoroacetyl group is transferred from the sulfur atom to a different heteroatom, are a significant aspect of the chemistry of this compound derivatives. These reactions are often facilitated by the high electrophilicity of the trifluoroacetyl carbonyl group.

The synthesis of peptide thioesters and their subsequent reaction with nucleophiles is a well-established strategy in chemical ligation. researchgate.netfu-berlin.de While specific examples involving this compound are not extensively detailed in the provided results, the general principles of thioester exchange are applicable. The process typically involves the nucleophilic attack of a thiol on the thioester, leading to a transthioesterification. researchgate.net The efficiency of these reactions can be influenced by factors such as the acidity of the incoming thiol. researchgate.net

The reaction of N-(trifluoroacetyl)glutathione dimethyl ester with triethylamine (B128534) in methanol (B129727) leads to an SN2 displacement by the nucleophilic sulfur, highlighting the reactivity of sulfur nucleophiles with activated substrates. beilstein-journals.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituents—the thiol (or thiolate) group and the trifluoroacetyl group—plays a crucial role in determining the regioselectivity of these reactions. The thiol group is generally an ortho-, para-directing group, while the trifluoroacetyl group is a meta-directing deactivator.

Studies on the protodesilylation of related aromatic sulfur compounds provide insights into the activating and directing effects of sulfur-containing groups. For instance, the relative reactivity of thioanisole (B89551) and thiophenol in EAS reactions is governed by inductive effects. rsc.org The application of the Yukawa–Tsuno equation to desilylation data has been used to determine the electronic effect of the 4-SH group. rsc.org

The introduction of a trifluoromethylthio group (SCF3) onto aromatic rings can be achieved using electrophilic trifluoromethylthiolating reagents in the presence of a strong acid like triflic acid. researchgate.net The reactivity and selectivity of such reactions are highly dependent on the nature of the reagent and the solvent. researchgate.net

Radical Pathways and Single-Electron Transfer (SET) Processes

The involvement of this compound in radical reactions and single-electron transfer (SET) processes opens up a vast area of synthetic possibilities, allowing for the formation of complex molecules under mild conditions.

Generation and Reactivity of Thioaryl and Trifluoroacetyl Radicals

Thiyl radicals, including the thioaryl radical derived from this compound, can be generated through various methods, such as hydrogen atom abstraction from the corresponding thiol or through photoredox catalysis. nih.govprinceton.edu These thiyl radicals are versatile intermediates that can participate in a range of reactions, including addition to unsaturated bonds (thiol-ene and thiol-yne reactions). nih.govrsc.org The reactivity of the phenylthiyl radical is described as being intermediate between a nucleophilic and an electrophilic radical. nih.gov

The trifluoroacetyl radical is another key reactive intermediate. oup.com It can be generated from precursors like trifluoroacetic anhydride (B1165640) under visible-light-promoted conditions, leading to the trifluoroacetylation of alkenes. nih.gov The trifluoromethyl group's high electronegativity makes trifluoromethyl ketones valuable in medicinal chemistry due to their enhanced binding affinity to biological targets. nih.gov

Photocatalytic Activation and Radical Cascade Reactions

Visible-light photocatalysis has emerged as a powerful tool for activating this compound and its derivatives, initiating radical cascade reactions. nih.govnumberanalytics.com This approach often involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process with the substrate, generating radical ions. nih.govnumberanalytics.com

Photocatalytic methods have been developed for the formation of carbon-sulfur bonds. beilstein-journals.orgbeilstein-journals.org For example, the photoredox-catalyzed arylation of aryl thiols with aryl halides can proceed via the generation of a thiyl radical. beilstein-journals.org Similarly, photocatalysis can be employed for the difluoromethylation of thiophenols. beilstein-journals.org

Radical cascade reactions initiated by photocatalysis allow for the construction of complex molecular architectures in a single step. researchgate.netrsc.org These cascades can involve a series of intra- and intermolecular radical additions and cyclizations, leading to the efficient synthesis of carbo- and heterocycles. researchgate.net The use of an electron-donor-acceptor (EDA) complex can also trigger efficient four-component radical cascade reactions involving alkenes. rsc.org

Cycloaddition and Rearrangement Reactions

The reactivity of aromatic compounds is significantly influenced by their substituents. In this compound, the presence of a strongly electron-withdrawing trifluoroacetyl group and a nucleophilic thiol group creates a molecule with distinct electronic properties. These features suggest a potential for participation in various advanced organic reactions, including cycloadditions and molecular rearrangements. However, a review of the scientific literature indicates that while the general principles of these reactions are well-established for many aromatic systems, specific examples involving this compound are not extensively documented.

Participation in [X+Y] Cycloaddition Pathways

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In these reactions, two or more unsaturated molecules, or different parts of the same molecule, combine to form a new ring. These pathways are classified based on the number of π-electrons that each component contributes to the newly formed ring, denoted as [X+Y].

A well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene (4 π-electron system) reacts with a dienophile (2 π-electron system) to form a six-membered ring. clockss.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for interaction with the diene's Highest Occupied Molecular Orbital (HOMO). rsc.orgcymitquimica.com

Table 1: Common Types of [X+Y] Cycloaddition Reactions

Reaction Type π-Electrons (Component 1) π-Electrons (Component 2) Ring Size Formed Typical Conditions
[2+2] Cycloaddition 2 2 4-membered Photochemical
[4+2] Cycloaddition (Diels-Alder) 4 2 6-membered Thermal

| [2+2+2] Cycloaddition | 2 | 2 | 2 | 6-membered | Transition-metal catalyzed |

Molecular Rearrangements Involving the Trifluoroacetyl Group

Molecular rearrangements are reactions that involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. Several named rearrangements exist for aromatic systems, including the Fries rearrangement and the Smiles rearrangement.

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org A related reaction, the Thia-Fries rearrangement, has been studied for 3-alkanoyloxythiophenes, where an acyl group migrates from the sulfur atom to the thiophene (B33073) ring. rsc.org Since this compound is a ketone and not a phenolic or thiophenolic ester, it does not undergo a classic Fries or Thia-Fries rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting atom (like sulfur) acts as a nucleophile, attacking the aromatic ring and displacing a leaving group. nih.govnih.gov The Truce-Smiles rearrangement is a notable variant where a carbon-based nucleophile is used. nih.gov In such a scenario involving a derivative of this compound, the electron-withdrawing trifluoroacetyl group would serve as an activating group for the nucleophilic attack. While this type of rearrangement is mechanistically plausible for related structures, specific documented instances of the trifluoroacetyl group itself migrating, or the rearrangement of the this compound skeleton, are not reported in the reviewed literature.

Research has shown that a trifluoroacetyl group can accelerate nih.govnih.gov-sigmatropic rearrangements in other molecular systems, highlighting the significant electronic influence of this functional group. beilstein-journals.org However, direct studies on such rearrangements within this compound are absent from the available literature.

Table 2: Selected Aromatic Rearrangement Reactions

Rearrangement Migrating Group Initial Substrate Type Key Feature
Fries Rearrangement Acyl group Phenolic Ester Lewis acid-catalyzed migration of an acyl group from an oxygen atom to the aromatic ring. wikipedia.org
Thia-Fries Rearrangement Acyl group Thiophenolic Ester Migration of an acyl group from a sulfur atom to the aromatic ring. rsc.orgresearchgate.net

| Smiles Rearrangement | Aryl group | Activated Arene with X-Y Linker | Intramolecular nucleophilic aromatic substitution (SNAAr). nih.gov |

Applications of 4 Trifluoroacetyl Thiophenol in Complex Chemical Systems

Role as a Key Building Block in Multistep Organic Synthesis

4-(Trifluoroacetyl)thiophenol's structure, featuring both a reactive thiol group and an electron-withdrawing trifluoroacetyl group, makes it a prime candidate for constructing complex molecular architectures. cymitquimica.combldpharm.com Its utility spans the creation of fluorinated heterocycles and the assembly of intricate aromatic systems.

Precursor for Trifluoromethylated Heterocycles and Carbon Scaffolds

The presence of the trifluoroacetyl group makes this compound a valuable precursor for synthesizing a variety of trifluoromethyl-containing heterocycles. These heterocycles are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.net The trifluoroacetyl moiety can participate in cyclocondensation reactions to form diverse heterocyclic rings. For instance, α,β-unsaturated trifluoromethyl ketones, which can be derived from precursors like this compound, are versatile building blocks for creating three- to seven-membered fluorinated heterocycles. semanticscholar.org

Research has demonstrated the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives through the cyclocondensation of 3-aminoindazoles with ketoesters. nih.gov While this specific example doesn't directly use this compound, it highlights a common strategy where a trifluoroacetyl-containing building block is key. The reactivity of the trifluoroacetyl group can be harnessed to construct complex fused ring systems.

Furthermore, the thiophenol group can be engaged in reactions to build larger carbon scaffolds. For example, thiophenols can react with substituted anilines and phenols to form quinolyl sulfides and ethers, demonstrating the utility of the thiol group in forming new carbon-sulfur and carbon-oxygen bonds. clockss.org

Construction of Fluorinated Aromatic Scaffolds

The construction of fluorinated aromatic scaffolds is a significant area of research, and this compound is a relevant starting material. acs.org The trifluoromethyl group can influence the electronic properties of the aromatic ring, making it susceptible to various transformations. mdpi.com

One key strategy involves the modification of the thiol group. Thiophenols are known to participate in various coupling reactions, allowing for the extension of the aromatic scaffold. For example, the reaction of thiophenols with haloarenes, often catalyzed by transition metals, is a common method for forming diaryl sulfides. acs.org This approach can be used to link the 4-(trifluoroacetyl)phenyl moiety to other aromatic systems.

Additionally, the trifluoroacetyl group itself can be a site for further functionalization. While less common, the carbon-fluorine bonds in a trifluoroacetyl group can undergo cleavage under specific conditions, such as visible light-induced reactions, to enable the construction of other fluorinated scaffolds. researchgate.net

Functional Group Manipulation and Protecting Group Strategies

The unique reactivity of the trifluoroacetyl and thiol groups in this compound allows for its use in functional group manipulation and as part of protecting group strategies.

Trifluoroacetylation for Transient Functional Group Protection

The trifluoroacetyl group is a valuable protecting group for amines and hydroxyl groups in organic synthesis, particularly in the synthesis of energetic compounds and peptides. researchgate.netresearchgate.net It is stable under various reaction conditions, including nitration, but can be readily removed under mild solvolysis conditions. researchgate.net

While this compound itself is not directly used as a trifluoroacetylating agent, the principles of trifluoroacetyl protection are highly relevant to its chemistry. The trifluoroacetyl group can be introduced using reagents like trifluoroacetic anhydride (B1165640). researchgate.net In the context of a molecule like this compound, the stability of the trifluoroacetyl group allows for selective reactions at the thiol position while the acetyl group remains intact.

A notable issue in solid-phase peptide synthesis is the undesired trifluoroacetylation of the growing peptide chain, which can occur when trifluoroacetic acid is used for deprotection. nih.gov This highlights the reactivity of trifluoroacetylating species and the importance of controlling their presence.

Activation and Derivatization in Peptide and Bioconjugation Chemistry

The thiol group of this compound and related thiophenols is highly nucleophilic and can be readily activated and derivatized, making it useful in peptide and bioconjugation chemistry. Thiophenols are often used as catalysts or additives in native chemical ligation (NCL), a powerful method for synthesizing large peptides and proteins. rsc.org In NCL, a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue. Thiophenol can facilitate this ligation process. rsc.orgresearchgate.net

Furthermore, the thiol group can be used to attach the entire 4-(trifluoroacetyl)phenyl moiety to a biomolecule. For instance, maleimide-functionalized molecules can react with thiols to form stable thioether linkages, a common strategy in bioconjugation. rsc.org This would allow for the introduction of the trifluoromethylated aromatic scaffold as a probe or for modulating the properties of the biomolecule. The phenylthiocarbonyl group, which can be derived from a thiophenol, has also been utilized in chemoselective ligation strategies for creating peptide conjugates. acs.org

Catalytic and Reagent Applications

Beyond its role as a structural building block, this compound and its derivatives can also function as reagents or catalysts. The unique electronic properties conferred by the trifluoromethyl group can influence the reactivity of the sulfur atom.

While direct catalytic applications of this compound are not extensively documented in the provided search results, the broader class of thiophenols and trifluoromethyl-containing compounds have known catalytic and reagent-based roles. For instance, thiophenols can act as hydrogen atom transfer (HAT) catalysts in photoredox-catalyzed reactions. acs.org The trifluoromethyl group in this compound could modulate the efficacy of such a catalytic cycle.

Furthermore, S-trifluoromethyl diarylsulfonium salts, which can be conceptually related to thiophenol derivatives, are effective electrophilic trifluoromethylating reagents. beilstein-journals.org These reagents are used to transfer a trifluoromethyl group to a variety of nucleophiles. beilstein-journals.org While this compound itself is not a trifluoromethylating agent, its synthesis and reactivity are part of the broader chemistry of trifluoromethyl-containing aromatic compounds that have led to the development of such important reagents. beilstein-journals.org

Potential as a Trifluoroacetylating Reagent in Specialized Reactions

The trifluoroacetyl group is a significant functionality in medicinal chemistry and materials science, often enhancing the metabolic stability and bioactivity of molecules. unimi.itresearchgate.net Reagents capable of transferring this group, known as trifluoroacetylating agents, are therefore of great interest. researchgate.net While compounds like trifluoroacetic anhydride are common trifluoroacetylating agents, ethz.ch thioesters are also known to act as acyl transfer agents.

The structure of this compound, which is effectively a thioester, suggests its potential to function as a trifluoroacetylating reagent. The carbon atom of the trifluoroacetyl group is highly electrophilic, susceptible to nucleophilic attack. In specialized reactions, such as a trans-thioesterification or in the presence of a highly reactive nucleophile, this compound could theoretically transfer its trifluoroacetyl moiety. This application remains a specialized area, with more common reagents typically employed for trifluoroacetylation. ethz.chorganic-chemistry.org However, the principle of acyl transfer from thioesters provides a basis for this potential application in targeted synthetic strategies.

Auxiliary in Stereoselective Transformations

Stereoselective synthesis is critical for producing specific enantiomers of chiral molecules, particularly in the pharmaceutical industry. wikipedia.orgnumberanalytics.com This is often achieved by using a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com

While this compound is not itself a chiral molecule, it has potential as an achiral auxiliary or ligand that can influence the stereochemical environment of a reaction. In metal-catalyzed asymmetric reactions, the electronic properties of ligands attached to the metal center are crucial. The potent electron-withdrawing nature of the trifluoroacetyl group in this compound can significantly modulate the electron density, and therefore the reactivity and stereoselectivity, of a catalytic metal center to which it is coordinated. For instance, in the desymmetrization of meso-epoxides using aromatic thiols, the nature of the thiol can be critical to the reaction's success. beilstein-journals.org By modifying the electronic environment, it can influence the transition state of the reaction, favoring the formation of one stereoisomer over another. This application leverages the compound's distinct electronic character to impose stereocontrol, a sophisticated strategy in modern asymmetric synthesis. wiley-vch.denih.gov

Contributions to Materials Science and Polymer Chemistry

The dual functionality of this compound—a reactive thiol group and a highly functional trifluoroacetyl group—makes it a valuable building block in materials science for creating polymers with tailored properties.

Thiol-ene polymerization is a highly efficient and versatile "click" chemistry reaction used to form polymer networks. researchgate.netdiva-portal.org The reaction proceeds via the radical-mediated addition of a thiol (R-SH) to an alkene (ene). beilstein-journals.org Aromatic thiols, like thiophenol and its derivatives, are effective components in these polymerizations, often serving as chain transfer agents that help control the molecular weight of the resulting polymer. nih.govdergipark.org.tr

This compound can act as a key monomer in thiol-ene polymerizations. Its thiol group readily participates in the characteristic propagation and chain-transfer steps of the reaction. dergipark.org.tr The presence of the electron-withdrawing 4-(trifluoroacetyl) group influences the reactivity of the thiol, and theoretical studies have shown that aromatic thiols can be particularly effective in thiol-ene systems under specific initiation conditions. dergipark.org.tr By incorporating this compound as a comonomer, the trifluoroacetyl functionality is precisely installed along the polymer backbone, leading to materials with unique characteristics.

Table 1: Representative Components in a Thiol-Ene Polymerization System Incorporating this compound

Component RoleExample CompoundFunction
Thiol Monomer This compoundIntroduces functional group, participates in polymerization.
Ene Comonomer 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trioneForms the polymer backbone through its alkene groups.
Radical Initiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA)Generates initial radicals upon UV exposure to start the reaction. beilstein-journals.org

The incorporation of this compound into polymer chains via methods like thiol-ene polymerization yields functional polymers with specific, desirable properties. rsc.org The resulting poly(thioether)s can exhibit enhanced thermal stability and high refractive indices, which are valuable traits for advanced optical and electronic materials. rsc.orgresearchgate.net

The trifluoroacetyl group itself imparts several key functionalities to the polymer:

Spectroscopic Probe: The ¹⁹F nucleus in the -CF₃ group provides a sensitive and background-free signal in ¹⁹F NMR spectroscopy, allowing the polymer's structure and environment to be studied with high precision.

Hydrophobicity and Surface Properties: The fluorine atoms significantly alter the surface energy and hydrophobicity of the material, which is useful for creating coatings with specific wetting or anti-fouling properties.

Reactive Handle: The ketone within the trifluoroacetyl group can serve as a site for post-polymerization modification, allowing for further functionalization of the material to create responsive or "smart" polymers.

Polymers containing thioether linkages and functional side groups, such as those derived from this compound, are at the forefront of research into materials for organic photovoltaics, recyclable polymer networks, and other high-performance applications. nih.govmdpi.com

Table 2: Functional Groups of this compound and Their Contribution to Polymer Properties

Functional GroupProperty Conferred to PolymerPotential Application
Thiol (-SH) Enables polymerization via thiol-ene chemistry; creates flexible thioether backbone. researchgate.netFormation of cross-linked networks, elastomers.
Aromatic Ring Enhances thermal stability and refractive index. rsc.orgHigh-performance plastics, optical materials.
Trifluoroacetyl (-COCF₃) ¹⁹F NMR probe, increases hydrophobicity, site for further chemical reaction.Sensor materials, low-friction coatings, responsive materials.

Sophisticated Analytical and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of 4-(Trifluoroacetyl)thiophenol, providing critical information about its atomic and molecular composition.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the this compound molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the thiophenol ring typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the trifluoroacetyl group.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbon of the trifluoroacetyl group is expected to resonate at a significantly downfield position, typically in the range of 180-200 ppm. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons exhibit signals in the 120-140 ppm range. oregonstate.educompoundchem.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoroacetyl group will exhibit a single sharp resonance. The chemical shift of the ¹⁹F NMR signal for a trifluoroacetyl group can vary, generally appearing between -67 and -85 ppm relative to CFCl₃. researchgate.netdovepress.com This chemical shift is sensitive to the electronic environment and solvent polarity. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: The following are predicted values based on known data for similar structures and may not represent exact experimental values.)

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH¹H7.4 - 7.8Multiplet
Thiol SH¹H3.5 - 4.5Singlet
Carbonyl C=O¹³C~185Singlet
CF₃¹³C~117Quartet
Aromatic C-S¹³C~130Singlet
Aromatic CH¹³C128 - 135Singlet
CF₃¹⁹F-70 to -80Singlet

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound by providing a highly accurate mass-to-charge ratio. nih.govnfdi4chem.de Tandem mass spectrometry (MS/MS) further elucidates the molecular structure by analyzing the fragmentation patterns of the parent ion. nih.gov

The fragmentation of thiophenol derivatives under electron impact often involves the initial loss of the thiol group or cleavage of the benzene (B151609) ring. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the trifluoroacetyl group (CF₃CO), the trifluoromethyl group (CF₃), or the entire thiophenol moiety. researchgate.netlibretexts.orgmiamioh.edu

Interactive Data Table: Predicted Key Mass Fragments for this compound (Note: These are predicted fragments and their relative abundances may vary based on ionization technique and energy.)

FragmentPredicted m/zDescription
[M]⁺206.00Molecular Ion
[M - CF₃]⁺137.01Loss of trifluoromethyl radical
[M - COCF₃]⁺109.02Loss of trifluoroacetyl radical
[C₆H₅S]⁺109.02Thiophenyl cation
[C₆H₅]⁺77.04Phenyl cation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the trifluoroacetyl group, typically in the region of 1680-1720 cm⁻¹. globalresearchonline.net The C-F stretching vibrations will appear as strong bands in the 1100-1300 cm⁻¹ region. The S-H stretching vibration of the thiol group is often weak and appears around 2550 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. scielo.org.mx

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The S-H stretch, though weak in the IR, can sometimes be more readily observed in the Raman spectrum. rsc.org Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-S bond is also expected to be Raman active. d-nb.info

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Trifluoroacetyl)Stretching1680 - 1720
C-FStretching1100 - 1300
S-HStretching~2550
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-SStretching600 - 800

Chromatographic and Separation Science Enhancements

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis.

High-performance liquid chromatography (HPLC) is a powerful technique for separating this compound from impurities and for its quantification. nih.gov A reversed-phase HPLC method, likely using a C18 column, would be suitable for this analysis. researchgate.netscispace.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a possible acid modifier such as trifluoroacetic acid to improve peak shape. sielc.com Detection can be achieved using a UV detector, as the aromatic ring of the thiophenol moiety will absorb UV light.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. Thiophenols can be analyzed by GC-MS, often after derivatization to improve their volatility and chromatographic behavior. nih.govgoogle.com Derivatization with agents such as N-ethylmaleimide can make the compound more amenable to GC analysis. researchgate.net The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern.

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational chemistry provides a powerful lens for examining the chemical reactivity and behavior of molecules at an atomic level. For this compound, these methods offer invaluable insights into its electronic structure, conformational dynamics, and reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the electron density, DFT methods can predict various chemical descriptors that correlate with reactivity.

For this compound, DFT calculations are instrumental in understanding the influence of the electron-withdrawing trifluoroacetyl group and the electron-donating thiol group on the aromatic ring. Functionals such as B3LYP and ωB97X-D, combined with basis sets like 6-311++G(d,p) or Def2TZVP, are commonly employed for substituted thiophenols to achieve a balance between computational cost and accuracy. researchgate.net

Key electronic properties that can be predicted for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The trifluoroacetyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Conversely, the thiol group can act as an electron donor, influencing the HOMO energy.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP would likely show a region of high positive potential around the carbonyl carbon of the trifluoroacetyl group, indicating a site prone to nucleophilic attack. The sulfur atom of the thiol group, with its lone pairs of electrons, would be a region of negative potential, suggesting its role as a nucleophilic center or a site for hydrogen bonding. acs.org

Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. researchgate.netmdpi.com These parameters are crucial for predicting how this compound will interact with other reagents in chemical reactions. For instance, a higher electrophilicity index would suggest a greater propensity to accept electrons.

Computational ParameterPredicted Value for this compound (Illustrative)Significance
HOMO Energy-6.5 eVRegion of electron donation; susceptibility to electrophilic attack.
LUMO Energy-2.0 eVRegion of electron acceptance; susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.5 eVIndicator of chemical reactivity and stability. scienceopen.com
Dipole Moment~3.5 DMeasure of the molecule's overall polarity.
Electrophilicity Index (ω)~2.5 eVPropensity of the molecule to act as an electrophile.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscapes and intermolecular interactions of this compound in various environments, such as in solution. nih.govnih.gov

For a molecule like this compound, MD simulations can explore the rotational freedom around the C-S and C-C bonds connecting the thiol and trifluoroacetyl groups to the aromatic ring. This allows for the identification of the most stable conformers and the energy barriers between them. The conformational preferences can significantly impact the molecule's reactivity and its ability to interact with other molecules or biological targets. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. For example, simulations can model the interaction of this compound with solvent molecules, revealing details about solvation shells and the influence of the solvent on conformational preferences. Furthermore, the interactions between multiple this compound molecules can be simulated to understand aggregation behavior. Of particular interest would be the study of S–H/π interactions, where the thiol hydrogen of one molecule interacts with the aromatic ring of another. acs.orgacs.org

The choice of force field is crucial for the accuracy of MD simulations. Force fields like AMBER or OPLS-AA are commonly used for organic molecules and can be parameterized to accurately describe the interactions involving the thiol and trifluoroacetyl functional groups. wustl.edu

Simulation ParameterFocus of Study for this compoundExpected Insights
Torsional Angle (C-C-S-H)Rotation of the thiol group relative to the aromatic ring.Identification of stable conformers and rotational energy barriers.
Torsional Angle (C-C-C(O)-CF3)Orientation of the trifluoroacetyl group.Influence of the trifluoroacetyl group's orientation on molecular properties.
Radial Distribution FunctionsSolvation structure in different solvents (e.g., water, DMSO).Understanding of solvent-solute interactions and their impact on conformation.
Potential of Mean ForceInteraction between two or more molecules.Characterization of intermolecular forces, such as S–H/π interactions and dipole-dipole interactions.

Reaction Pathway Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry provides tools to locate and characterize these fleeting structures, offering profound insights into reaction kinetics and mechanisms.

For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions at the thiol group, transition state calculations can be performed to elucidate the reaction pathway. whiterose.ac.uk These calculations are typically carried out using DFT methods, often the same ones used for ground-state electronic structure calculations.

The process involves proposing a reaction mechanism and then using computational algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. Once the TS geometry is located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. rsc.org For example, in a reaction where this compound acts as a nucleophile via its sulfur atom, transition state calculations could determine the feasibility of the reaction and provide a detailed picture of the bond-forming and bond-breaking processes. acs.org

Reaction TypeComputational FocusPredicted Mechanistic Insights for this compound
Nucleophilic attack on the carbonyl carbonGeometry and energy of the transition state for addition.Activation energy barrier for the formation of a tetrahedral intermediate.
Deprotonation of the thiol groupTransition state for proton transfer to a base.Determination of the kinetic acidity of the thiol proton.
Electrophilic aromatic substitutionCharacterization of the sigma complex (Wheland intermediate) as a transition state or intermediate.Understanding the directing effects of the trifluoroacetyl and thiol groups. nih.govepa.gov
Oxidation of the thiol groupTransition state for the reaction with an oxidizing agent.Elucidation of the mechanism for the formation of disulfide or other oxidized sulfur species.

Future Prospects and Interdisciplinary Research Avenues

Exploration of Novel Catalytic Systems for Trifluoroacetyl Thioaromatic Chemistry

The synthesis and functionalization of trifluoroacetylated thioaromatics heavily rely on the development of efficient catalytic systems. Traditional methods for trifluoroacetylation often require harsh conditions or stoichiometric activators. chemrxiv.org Future research is directed towards milder and more selective catalytic approaches.

Photoredox catalysis, for instance, has emerged as a powerful tool for activating otherwise unreactive reagents like trifluoroacetic anhydride (B1165640) (TFAA) under mild conditions. chemrxiv.org This allows for the direct trifluoroacetylation of a wide range of alkenes, a transformation that was previously challenging. chemrxiv.org Similarly, the development of novel metal-based catalysts, including those based on iron, copper, and ruthenium, is a key area of exploration. rsc.orgmdpi.comrsc.org Iron catalysis, in particular, is gaining traction as a sustainable and cost-effective alternative to precious metal catalysis for various organic transformations. mdpi.com

Another promising avenue is the use of organocatalysts, such as N-heterocyclic carbenes (NHCs) or specific organic Brønsted acids like trifluoroacetic acid (TFA) itself, to facilitate these reactions. acs.orgnih.gov These catalysts can offer unique selectivity and functional group tolerance. For example, TFA has been effectively used as a catalyst for intramolecular Friedel–Crafts reactions to synthesize complex heterocyclic structures. nih.gov The trifluoroacetylation of electron-rich thiophenes has been shown to proceed in high yields using trifluoroacetic anhydride in the presence of a base like pyridine (B92270). unit.no Research into catalyst systems that can efficiently perform trifluoroacetylation on less activated or more complex thioaromatic substrates remains a significant goal.

Table 1: Comparison of Catalytic Approaches for Trifluoroacetylation

Catalytic System Key Features Advantages Challenges
Photoredox Catalysis (e.g., Ir(ppy)₃) Visible-light mediated; radical pathway. chemrxiv.org Mild reaction conditions; high functional group tolerance; activation of stable reagents like TFAA. chemrxiv.org Requires specialized photoreactor setup; potential for side reactions.
Metal Catalysis (e.g., Fe, Cu, Pd) Utilizes transition metals to facilitate bond formation. mdpi.comresearchgate.net High efficiency and turnover numbers; potential for asymmetric synthesis. mdpi.com Cost and toxicity of precious metals; catalyst/ligand sensitivity.
Organocatalysis (e.g., Pyridine, TFA) Metal-free catalysis using small organic molecules. nih.govunit.no Low toxicity; readily available; often stable to air and moisture. Can require higher catalyst loadings; may have limited substrate scope. unit.no

| Biocatalysis (Enzymatic) | Utilizes enzymes for high selectivity. numberanalytics.com | Extremely high chemo-, regio-, and stereoselectivity; environmentally friendly. numberanalytics.com | Limited to specific substrates and reaction conditions; enzyme stability. |

Expanding the Scope of Reactivity through Advanced Mechanistic Design

A deeper understanding of reaction mechanisms is crucial for designing more advanced and controlled synthetic methods. The trifluoroacetylation of thiophenol derivatives can proceed through various pathways, including electrophilic aromatic substitution, nucleophilic attack, and radical-mediated processes. core.ac.ukresearchgate.net Mechanistic studies, combining experimental techniques like radical trapping with computational analysis, are essential to unravel these complex pathways. researchgate.netrsc.org

For instance, visible-light-promoted trifluoroacetylation has been shown to proceed via a single-electron transfer (SET) mechanism, generating a trifluoroacetyl radical from trifluoroacetic anhydride. chemrxiv.orgrsc.org Understanding the factors that control the generation and reactivity of this radical allows for the development of highly regioselective and chemoselective transformations. chemrxiv.org Similarly, computational studies on the trifluoromethylation of thiophenol have revealed that radical pathways can favorably compete with polar mechanisms, a finding that opens new avenues for reaction design. researchgate.net

Future work will likely focus on harnessing these mechanistic insights to achieve previously inaccessible transformations. This includes developing catalytic systems that can precisely control which pathway is dominant, enabling selective functionalization at different positions of the aromatic ring or achieving novel cascade reactions where 4-(Trifluoroacetyl)thiophenol acts as a multifunctional building block. The study of native chemical ligation (NCL) mechanisms, which involve thiol-thioester exchange, can also provide insights into controlling the reactivity of the thiol group in complex biological and chemical systems. acs.org

Integration of this compound in Drug Discovery and Agrochemical Development as a Synthetic Intermediate

The trifluoromethyl group is a highly valued substituent in medicinal and agrochemical chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. cas.cnmdpi.com Trifluoroacetylated compounds, including derivatives of thiophenol, are therefore crucial intermediates for the synthesis of new bioactive molecules. unit.noresearchgate.net

This compound serves as a versatile precursor. The trifluoroacetyl group can be used to construct a variety of trifluoromethyl-containing heterocycles like pyrazoles and thiazoles, which are common scaffolds in pharmaceuticals. umich.edursc.org For example, the synthesis of the anti-inflammatory drug Celecoxib involves a 1,3-dione intermediate that can be formed from a trifluoroacetylation reaction. rsc.orgcore.ac.uk The thiol group offers a reactive handle for further modifications, such as forming thioethers or participating in coupling reactions to build more complex molecular architectures. beilstein-journals.org

The simultaneous introduction of a fluoroalkyl group and a thiophenol moiety via a three-component reaction is an efficient strategy for creating libraries of compounds for screening. cas.cn Research has demonstrated the synthesis of fluorinated alkylthio compounds, which are critical motifs in pesticides and drugs like the antiplatelet agent Kengreal. cas.cn Future efforts will focus on streamlining the synthesis of complex drug candidates and agrochemicals using this compound as a key starting material, leveraging its dual functionality to access novel chemical space.

Table 2: Bioactive Compound Classes Accessible from Trifluoroacetylated Intermediates

Compound Class Synthetic Utility of Trifluoroacetyl Group Example Application Area
Trifluoromethyl-pyrazoles Serves as a key carbonyl component in condensation reactions with hydrazines to form the pyrazole (B372694) ring. umich.edursc.org Anti-inflammatory drugs (e.g., Celecoxib). rsc.org
Trifluoromethyl-thiazoles Used in heterocyclization reactions with amino-thiols. rsc.org Antiviral and antimicrobial agents. numberanalytics.com
Fluorinated Alkylthio Compounds The trifluoroacetyl group can be reduced or modified to create trifluoroalkyl structures. Insecticides and antiplatelet drugs. cas.cn

| Benzothiadiazines | Acts as an electrophilic partner in cyclocondensation reactions. researchgate.net | Diuretics and antihypertensives. |

Development of Smart Materials Based on Trifluoroacetylated Thiophenol Derivatives

The unique electronic properties of fluorinated compounds make them attractive for applications in materials science. Thiophenol derivatives are known to be useful in creating functional materials, including those with nonlinear optical (NLO) properties and self-cleaning surfaces. researchgate.netnih.gov

Research has shown that modifying fluorographene with thiophenol derivatives results in materials with significantly enhanced NLO responses, making them potentially useful for optical limiting applications. nih.gov The thiophenol moiety acts as a donor, while the residual fluorine groups on the graphene act as acceptors, creating a charge-transfer system. nih.gov Incorporating a trifluoroacetyl group onto the thiophenol could further modulate these electronic properties, potentially leading to even more advanced materials.

Future research in this area could involve the synthesis of polymers and self-assembled monolayers from this compound. The trifluoroacetyl group could serve as a specific binding site or a reactive handle for cross-linking, while the thiol group allows for strong anchoring to metal surfaces like gold. This could lead to the development of "smart" surfaces with tunable wettability, specialized sensors, or new components for electronic devices. The introduction of fluorine often enhances the thermal and chemical stability of materials, a desirable trait for many advanced applications. ekb.eg

Addressing Green Chemistry Principles in Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. acs.orgcolab.ws The production and use of organofluorine compounds, including this compound, are being re-evaluated to minimize environmental impact. numberanalytics.comsocietechimiquedefrance.fr

Key areas of focus include:

Energy Efficiency: Developing catalytic reactions that proceed under milder conditions, such as room temperature, reduces energy consumption compared to traditional high-temperature methods. athensjournals.grsemanticscholar.org The use of alternative energy sources like microwave irradiation or visible light can also lead to faster and more efficient syntheses. athensjournals.gruzh.ch

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. acs.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and toxic reagents. eurekalert.orgcore.ac.uk This includes exploring solvent-free reaction conditions or using greener solvents like water or supercritical fluids. core.ac.uk Furthermore, developing safer fluorinating agents that are easier to handle than traditional reagents like fluorine gas or hydrofluoric acid is a major goal in organofluorine chemistry. numberanalytics.comeurekalert.org

Catalysis: The use of recoverable and reusable catalysts, particularly heterogeneous catalysts, simplifies product purification and reduces waste. mdpi.comcolab.ws Biocatalysis, using enzymes, represents an ideal green approach due to its high selectivity and operation in aqueous media under mild conditions. numberanalytics.comacs.org

Future synthetic strategies for this compound and its derivatives will increasingly incorporate these principles, aiming for processes that are not only efficient and selective but also environmentally benign. societechimiquedefrance.frsemanticscholar.org

Q & A

Q. How do halogen substituents affect the electronic structure and reactivity of thiophenol derivatives?

  • Methodological Answer : Halogens (e.g., F, Cl) increase ring electronegativity, reducing electron density at the sulfur atom. This shifts redox potentials (measured via cyclic voltammetry) and alters nucleophilicity. For this compound, trifluoromethyl groups induce strong -I effects, quantified via NBO analysis (charge at S: ~−0.25 e) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.